Thalidomide-5-(PEG2-acid)

PROTAC SAR AURKA degradation exit vector

PROTAC researchers face a critical pitfall: the 4-position PEG2-thalidomide conjugate is completely inactive (0% AURKA degradation), while the 5-position regioisomer achieves 57% degradation at 10 nM. Thalidomide-5-(PEG2-acid) is the validated 5-position amide-linked building block, enabling the shortest viable linker (2 PEG units) for ternary complexes where target and E3 ligase are in close proximity (<15 Å). • 5-Position amide linkage: validated in published PROTAC SAR (AURKA DC₅₀ <10 nM) • Minimal MW (461.43 Da): 88-176 Da lighter than PEG4/PEG6 alternatives • Carboxylic acid terminal: ready for direct amide conjugation via EDC/HATU • Enantiopure degraders accessible via chiral HPLC resolution (vCD confirmed)

Molecular Formula C21H23N3O9
Molecular Weight 461.4 g/mol
Cat. No. B13720785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-(PEG2-acid)
Molecular FormulaC21H23N3O9
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCC(=O)O
InChIInChI=1S/C21H23N3O9/c25-16-4-3-15(19(29)23-16)24-20(30)13-2-1-12(11-14(13)21(24)31)18(28)22-6-8-33-10-9-32-7-5-17(26)27/h1-2,11,15H,3-10H2,(H,22,28)(H,26,27)(H,23,25,29)
InChIKeyULIKSMLULRCDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-(PEG2-acid): CRBN E3 Ligase Building Block


Thalidomide-5-(PEG2-acid) is a heterobifunctional building block for targeted protein degradation (PROTAC) research, integrating a cereblon (CRBN) E3 ubiquitin ligase-recruiting thalidomide moiety with a two-unit polyethylene glycol (PEG2) linker terminating in a carboxylic acid . With a molecular formula of C₂₁H₂₃N₃O₉ and a molecular weight of approximately 461.43 Da, this compound features a critical structural distinction: the PEG2 linker is attached via an amide bond at the 5-position of the thalidomide phthalimide ring, a regiochemistry that fundamentally differentiates it from the more common 4-position (ether-linked) thalidomide conjugates [1]. The terminal carboxylic acid enables direct conjugation to primary amines on target-protein ligands using standard activators (e.g., HATU, EDC) to form stable amide bonds for PROTAC assembly .

Thalidomide-5-(PEG2-acid) vs. 4-Position Conjugates


Generic substitution among thalidomide-based CRBN ligand-linker conjugates is invalidated by the linker attachment position on the phthalimide ring. Peer-reviewed SAR data demonstrate that the 5-position and 4-position exit vectors on thalidomide are not interchangeable: a PEG2 linker attached at the 4-position of thalidomide (PROTAC SK3250) completely failed to degrade the target protein AURKA, whereas the regioisomeric 5-position PEG2 conjugate (PROTAC SK3277, incorporating the Thalidomide-5-(PEG2-acid) scaffold) achieved 57% degradation at 10 nM [1]. Furthermore, the 5-position attachment uniquely enables the use of linkers as short as 2 PEG units to produce potent degraders, whereas the 4-position requires longer tethers to achieve comparable degradation efficiency [1][2]. This regiochemistry-dependent degradation competence means that procurement of the correct attachment isomer—specifically the 5-position variant—is an absolute prerequisite for replicating published PROTAC SAR outcomes.

Thalidomide-5-(PEG2-acid) Comparative Evidence


5-Position Attachment Rescues Degradation Activity

In a direct head-to-head comparison using matched PROTAC pairs, the 4-position PEG2 conjugate (SK3250) showed no detectable AURKA degradation, while the 5-position PEG2 conjugate (SK3277), which directly employs the Thalidomide-5-(PEG2-acid) scaffold, achieved 57% AURKA degradation at 10 nM [1]. This establishes that the 5-position attachment is not merely an alternative but a functional prerequisite when short PEG2 linkers are employed. The longer 5-position conjugate SK2188 (incorporating a PEG4 linker) achieved a DC₅₀,₂₄ₕ of 3.9 nM with Dₘₐₓ,₂₄ₕ of 89%, further demonstrating that the 5-position exit vector is compatible with optimization toward sub-nanomolar potency [1][2].

PROTAC SAR AURKA degradation exit vector linker regiochemistry

PEG2 as Minimal Active Linker at 5-Position

The Rishfi et al. (2023) SAR study systematically explored linker lengths across 4-position and 5-position thalidomide conjugates. At the 4-position, the PEG2 conjugate SK3250 was inactive; activity required extension to PEG3 or longer linkers (SK3251, SK2188, SK2189 series). In contrast, at the 5-position, the PEG2 conjugate SK3277 was tolerated and demonstrated potent degradation [1]. The 5-position PEG2 scaffold therefore represents the minimal viable linker length for this target-ligase pair, offering a molecular weight of 461.43 Da—considerably lower than the PEG4-equivalent conjugate (SK2188) . This is consistent with class-level knowledge that PEG2 linkers (approximately 7 Å contour length from two ethylene oxide units) suit 'tight' ternary complex geometries where E3 ligase and target protein binding pockets are positioned face-to-face, whereas longer PEG4/PEG6 linkers (approximately 14–21 Å) are necessary when pockets are separated by larger distances .

linker length PEG2 PROTAC optimization molecular weight

PEG2 Hydration Shell for Compact Ternary Complexes

Class-level analysis of PROTAC linker design establishes that PEG2 confers the smallest hydration shell among the PEGn series (n=2–6): two ether oxygens are sufficient to quench aggregation and improve aqueous solubility over purely alkyl linkers, yet the backbone remains shorter than most ligand–ligase distances, making PEG2 particularly well-suited to 'tight' geometries where binding pockets are positioned almost face-to-face . In contrast, PEG4 and PEG6 linkers generate larger hydrodynamic radii that, while beneficial for spanning greater intermolecular distances, can introduce entropic penalties and reduce the effective molarity of ternary complex formation in compact systems . Short PEG oligomers (n=2) have been demonstrated to rescue otherwise insoluble degraders across multiple oncology and neurodegeneration programs, steepening dose-response curves and enabling delivery without reformulation . The ether backbone of PEG imparts resistance to oxidative cleavage not available to alkyl tethers, contributing to metabolic stability .

PEG2 hydration ternary complex linker geometry PROTAC solubility

Validated Utility in BRD4 PROTAC Campaigns

Thalidomide-5-(PEG2-acid) has been employed as a key building block in peer-reviewed medicinal chemistry research. McGown et al. (2025) utilized Thalidomide-5-(PEG2-acid), supplied by BroadPharm, in aldehyde-alkyne-amine (A3) coupling-derived PROTAC synthesis targeting BRD4 [1][2]. The resulting PROTACs achieved DC₅₀ values <100 nM in BRD4 degradation assays, demonstrating that this building block enables the construction of potent heterobifunctional degraders in a target system distinct from AURKA [1]. The study further demonstrated that the A3-derived linkers, when conjugated to Thalidomide-5-(PEG2-acid) and (+)-JQ1, could be resolved into single enantiomers by chiral HPLC with absolute configuration determined by vibrational circular dichroism (vCD), enabling access to enantiopure PROTACs [1]. This publication provides independent validation of the compound's utility beyond the AURKA system and confirms its compatibility with modular, scalable linker chemistry.

BRD4 degradation A3 coupling PROTAC linker medicinal chemistry

PEG Linker Metabolic Stability over Alkyl Linkers

At the class level, PEG-based linkers offer a documented metabolic stability advantage over alkyl-chain linkers in PROTAC design. The ether backbone of PEG is resistant to oxidative cleavage because only high-potential metal-oxo species, which are rare in the cytosol, can cleave ethers; in contrast, alkyl tethers contain benzylic C–H bonds that are prime targets for microsomal hydroxylation by cytochrome P450 enzymes . This metabolic firewall extends intracellular half-life and enables lower dosing . While direct comparative metabolic stability data for Thalidomide-5-(PEG2-acid) versus its alkyl-linker analog (e.g., Thalidomide-4'-ether-alkylC3-acid or Thalidomide-O-C5-acid) are not available in the public domain, the class-level inference is supported by the fact that the second-generation AURKA PROTAC program explicitly sought to replace or modify the PEG2 linker in SK3277 to improve murine plasma stability, confirming that even PEG linkers require optimization for in vivo applications, yet the ether backbone provides a superior starting point relative to hydrocarbon linkers that lack any metabolic shielding [1].

PEG metabolic stability alkyl linker oxidative cleavage PROTAC pharmacokinetics

Thalidomide-5-(PEG2-acid) Research Applications


Compact Short-Linker PROTAC Library Synthesis

For PROTAC library campaigns where the target protein binding pocket and the CRBN E3 ligase binding site are predicted (by docking or structural biology) to be in close spatial proximity (<15 Å), Thalidomide-5-(PEG2-acid) is the preferred building block. Its PEG2 linker provides the shortest viable tether among the thalidomide linker series, minimizing the entropic penalty of ternary complex formation. Direct evidence from the AURKA PROTAC SAR study shows that the 5-position PEG2 conjugate achieves potent degradation (57% at 10 nM) whereas the corresponding 4-position PEG2 conjugate is inactive, confirming that this specific scaffold uniquely enables short-linker degradation [1]. Procurement of the 5-position isomer is mandatory; substitution with a 4-position PEG2-acid building block will yield a non-functional degrader [1].

Molecular Weight-Constrained Degrader Programs

In lead optimization programs where the target product profile demands strict molecular weight control (e.g., oral PROTACs or CNS-penetrant degraders requiring MW < 500–600 Da), Thalidomide-5-(PEG2-acid) (461.43 Da) offers a significant advantage. By providing the minimal active linker length (2 PEG units), it reduces the final PROTAC molecular weight by approximately 88–176 Da compared to PEG4 or PEG6 alternatives [1]. The PEG2 hydration shell is sufficient to confer aqueous solubility benefits over purely alkyl linkers without the molecular weight penalty of longer PEG chains . This building block is therefore strategically aligned with medicinal chemistry campaigns where every Dalton counts toward maintaining drug-like physicochemical properties.

BRD4 Degrader Development via A3 Coupling

Researchers following the McGown et al. (2025) protocol for aldehyde-alkyne-amine (A3) coupling-based PROTAC synthesis should specifically procure Thalidomide-5-(PEG2-acid) as the CRBN-recruiting ligand component. This building block was validated in the published methodology, yielding BRD4-targeting PROTACs with DC₅₀ values <100 nM [1]. The carboxylic acid terminal group is compatible with the amide coupling conditions described in the A3 protocol, and the resulting PROTACs can be resolved into single enantiomers by chiral HPLC with absolute configuration confirmed by vCD, enabling access to enantiopure degraders for detailed stereochemical SAR exploration [1].

Exit Vector SAR: 4- vs 5-Position Attachment

For medicinal chemistry teams conducting systematic exit vector SAR on CRBN-recruiting PROTACs, Thalidomide-5-(PEG2-acid) serves as the essential 5-position reference compound for the PEG2 linker length. The Rishfi et al. (2023) study established a clear SAR framework: 4-position PEG2 is inactive; 5-position PEG2 is active; both positions support longer linkers [1]. Procurement of both the 4-position and 5-position PEG2-acid isomers enables a controlled comparison to determine which exit vector is optimal for a given target protein-ligand pair before committing to more expensive, longer-linker analogs. This systematic approach minimizes the number of compounds requiring synthesis, directly impacting project timelines and costs.

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